(S)-Benzyl 3-(oxetan-3-ylamino)pyrrolidine-1-carboxylate
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Overview
Description
(S)-Benzyl 3-(oxetan-3-ylamino)pyrrolidine-1-carboxylate is a chemical compound with the molecular formula C12H22N2O3. It is known for its unique structure, which includes an oxetane ring, a pyrrolidine ring, and a benzyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Benzyl 3-(oxetan-3-ylamino)pyrrolidine-1-carboxylate typically involves the reaction of an oxetane derivative with a pyrrolidine derivative under specific conditions. One common method involves the use of tert-butyl 3-(oxetan-3-ylamino)pyrrolidine-1-carboxylate as a starting material . The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, with the use of advanced purification techniques such as column chromatography and recrystallization .
Chemical Reactions Analysis
Types of Reactions
(S)-Benzyl 3-(oxetan-3-ylamino)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the oxetane ring or the pyrrolidine ring is substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dichloromethane, ethanol, water.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
(S)-Benzyl 3-(oxetan-3-ylamino)pyrrolidine-1-carboxylate has several scientific research applications, including:
Drug Discovery: The compound is used as a building block in the synthesis of potential pharmaceutical agents.
Catalysis: It serves as a catalyst in various chemical reactions, enhancing reaction rates and selectivity.
Material Synthesis: The compound is used in the development of new materials with unique properties, such as polymers and nanomaterials
Mechanism of Action
The mechanism of action of (S)-Benzyl 3-(oxetan-3-ylamino)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The oxetane ring and pyrrolidine ring play crucial roles in its binding affinity and selectivity towards these targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- ®-tert-Butyl 3-(oxetan-3-ylamino)pyrrolidine-1-carboxylate
- (S)-tert-Butyl 3-(oxetan-3-ylamino)pyrrolidine-1-carboxylate
Uniqueness
(S)-Benzyl 3-(oxetan-3-ylamino)pyrrolidine-1-carboxylate is unique due to its specific stereochemistry and the presence of the benzyl group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound in various research applications, distinguishing it from other similar compounds .
Properties
IUPAC Name |
benzyl (3S)-3-(oxetan-3-ylamino)pyrrolidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c18-15(20-9-12-4-2-1-3-5-12)17-7-6-13(8-17)16-14-10-19-11-14/h1-5,13-14,16H,6-11H2/t13-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLFLPXLSIFBWSV-ZDUSSCGKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC2COC2)C(=O)OCC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]1NC2COC2)C(=O)OCC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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